molecular formula C14H17N3OS B14955821 5-isopropyl-2-methyl-N-(3-pyridylmethyl)-1,3-thiazole-4-carboxamide

5-isopropyl-2-methyl-N-(3-pyridylmethyl)-1,3-thiazole-4-carboxamide

Cat. No.: B14955821
M. Wt: 275.37 g/mol
InChI Key: QCWXKFULUHAXOH-UHFFFAOYSA-N
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Description

5-isopropyl-2-methyl-N-(3-pyridylmethyl)-1,3-thiazole-4-carboxamide is a synthetic organic compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. This particular compound is characterized by its unique combination of functional groups, which may impart specific chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-isopropyl-2-methyl-N-(3-pyridylmethyl)-1,3-thiazole-4-carboxamide typically involves the formation of the thiazole ring followed by the introduction of the isopropyl, methyl, and pyridylmethyl groups. Common synthetic routes may include:

    Cyclization Reactions: Formation of the thiazole ring through cyclization of appropriate precursors.

    Substitution Reactions: Introduction of the isopropyl and methyl groups via substitution reactions.

    Amidation Reactions: Formation of the carboxamide group through amidation of a carboxylic acid derivative.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the isopropyl or methyl groups.

    Reduction: Reduction reactions may target the carboxamide group, converting it to an amine.

    Substitution: The thiazole ring and pyridylmethyl group may participate in substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogenating agents, nucleophiles.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield amines.

Scientific Research Applications

Chemistry

In chemistry, this compound may be used as a building block for the synthesis of more complex molecules. Its unique functional groups can participate in various chemical reactions, making it a versatile intermediate.

Biology

In biological research, the compound may be studied for its potential biological activity. Thiazole derivatives are known to exhibit a range of biological properties, including antimicrobial, antifungal, and anticancer activities.

Medicine

In medicine, the compound may be investigated for its potential therapeutic effects. Thiazole derivatives have been explored as drug candidates for various diseases.

Industry

In industry, the compound may be used in the development of new materials or as a catalyst in chemical processes.

Mechanism of Action

The mechanism of action of 5-isopropyl-2-methyl-N-(3-pyridylmethyl)-1,3-thiazole-4-carboxamide would depend on its specific biological or chemical activity. Generally, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their function and leading to specific biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-Methylthiazole: A simpler thiazole derivative with similar chemical properties.

    3-Pyridylmethylamine: Contains the pyridylmethyl group, similar to the compound .

    Thiazole-4-carboxamide: Shares the thiazole and carboxamide functional groups.

Uniqueness

The uniqueness of 5-isopropyl-2-methyl-N-(3-pyridylmethyl)-1,3-thiazole-4-carboxamide lies in its specific combination of functional groups, which may impart distinct chemical and biological properties not found in simpler or related compounds.

Properties

Molecular Formula

C14H17N3OS

Molecular Weight

275.37 g/mol

IUPAC Name

2-methyl-5-propan-2-yl-N-(pyridin-3-ylmethyl)-1,3-thiazole-4-carboxamide

InChI

InChI=1S/C14H17N3OS/c1-9(2)13-12(17-10(3)19-13)14(18)16-8-11-5-4-6-15-7-11/h4-7,9H,8H2,1-3H3,(H,16,18)

InChI Key

QCWXKFULUHAXOH-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=C(S1)C(C)C)C(=O)NCC2=CN=CC=C2

Origin of Product

United States

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